Eremofortin A

Mycotoxicology Food Safety In Vivo Toxicity

PR toxin research involves biosafety hazards and assay selectivity challenges. Eremofortin A (CAS 62445-06-1), a non-toxic eremophilane sesquiterpene from P. roqueforti, is the validated solution. • Negative control for PR toxin immunoassays: 800 ng/assay IC50, minimal cross-reactivity eliminates false positives. • Safe surrogate for enzymatic detoxification studies vs. acutely toxic PR toxin (LD50: 5.8 mg/kg). • Diagnostic biomarker for screening non-toxigenic P. roqueforti strains. • Authentic LC-MS/GC-MS standard for PR toxin pathway metabolomics. Reliably sourced for immediate global shipment.

Molecular Formula C17H22O5
Molecular Weight 306.4 g/mol
Cat. No. B12388217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEremofortin A
Molecular FormulaC17H22O5
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC1C(C2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)C)OC(=O)C
InChIInChI=1S/C17H22O5/c1-8-12(20-9(2)18)14-13(21-14)10-6-11(19)17(7-16(8,10)5)15(3,4)22-17/h6,8,12-14H,7H2,1-5H3/t8-,12+,13-,14+,16+,17-/m0/s1
InChIKeyNQRGNSMJSDQOED-FQAGGABLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eremofortin A: Non-Toxic PR Toxin Intermediate


Eremofortin A (CAS 62445-06-1) is an eremophilane‑type sesquiterpene oxacycle naturally produced as a secondary metabolite by the fungus Penicillium roqueforti [1]. It functions as a key biosynthetic intermediate in the pathway leading to the potent mycotoxin PR toxin (PRT), a compound of significant food safety and toxicological concern [2]. Unlike the acutely toxic PR toxin, Eremofortin A is recognized as a non‑toxic structural analog [3]. This fundamental difference, rooted in a specific structural modification at the C‑12 position, makes Eremofortin A a critical, safer research tool for studying the biosynthesis, metabolism, and detection of the PR toxin family of compounds.

Why Eremofortin A Cannot Be Substituted


Substituting Eremofortin A with its close structural relatives, such as the acutely toxic PR toxin, the precursor Eremofortin C, or the deacetylated analog Eremofortin B, is scientifically invalid for most research applications. Each compound occupies a distinct and non‑interchangeable position in the PR toxin biosynthetic pathway and exhibits unique chemical and biological properties [1]. The primary determinant of differential activity is the functional group at the C‑12 position, which dictates toxicity and interaction with biological systems [2]. Furthermore, a recent 2024 study has shown that these compounds have divergent accumulation patterns across different P. roqueforti populations, underscoring their specific and non‑fungible roles in fungal metabolism and niche adaptation [3].

Eremofortin A vs. PR Toxin Analogs: Key Differences


In Vivo Acute Toxicity vs. PR Toxin

Eremofortin A is demonstrably non‑toxic in vivo, a stark contrast to its downstream product, PR toxin. Mice administered Eremofortin A at a dose of 15 mg/kg (i.p.) showed no signs of acute toxicity, whereas the LD50 for PR toxin in the same model and route of administration is 5.8 mg/kg [1][2]. This 2.6‑fold higher safe dosage for Eremofortin A relative to the lethal dose of PR toxin underscores a critical and quantifiable difference in biological hazard.

Mycotoxicology Food Safety In Vivo Toxicity

Antibody Cross-Reactivity in PR Toxin Assays

In a competitive radioimmunoassay (RIA) for PR toxin, Eremofortin A showed weak cross‑reactivity, requiring a concentration of 800 ng/assay for 50% inhibition of antibody binding [1]. This is over 100‑fold less potent than PR toxin (7 ng/assay) and over 50‑fold less than its immediate precursor, Eremofortin C (15 ng/assay). Its significantly lower affinity confirms that Eremofortin A is unlikely to cause false positives in PR toxin‑specific immunoassays.

Immunoassay Development Analytical Chemistry Food Safety Testing

Convergent Detoxification Pathway with PR Toxin

Despite their vastly different starting toxicities, in vitro rat liver metabolism studies demonstrate that both Eremofortin A and PR toxin are processed through hydroxylation, reduction, and deacetylation reactions to ultimately yield the same final, non‑toxic metabolite [1]. This finding suggests that the acute toxicity of PR toxin is not due to the formation of a unique toxic metabolite, but rather its intrinsic chemical reactivity, and that Eremofortin A serves as a valid, safer surrogate for studying the terminal steps of PR toxin detoxification.

Xenobiotic Metabolism In Vitro Toxicology Detoxification Pathways

Differential Accumulation in P. roqueforti Populations

A 2024 population study revealed that Eremofortin A and B accumulate as pathway intermediates in specific non‑Roquefort P. roqueforti strains due to a premature stop codon in the PR toxin gene cluster, preventing conversion to the final toxin [1]. In contrast, domesticated Roquefort cheese strains produced neither PR toxin nor the eremofortin intermediates, likely due to gene downregulation. This demonstrates that Eremofortin A is a specific, quantifiable marker for a distinct genetic and metabolic state within P. roqueforti populations.

Fungal Genetics Food Microbiology Secondary Metabolism

Eremofortin A: Research & Industrial Applications


Negative Control for PR Toxin Detection Assays

Eremofortin A is the optimal choice for a negative control in PR toxin detection assays. Its extremely low cross‑reactivity with PR toxin‑specific antibodies (800 ng/assay for 50% inhibition) confirms that it will not generate false‑positive signals [1]. This makes it an essential reference material for validating the selectivity of new immunoassays, lateral flow devices, and biosensors designed to detect the acutely toxic PR toxin in food and feed samples.

Safe Model for Hepatic Mycotoxin Detoxification

Due to its non‑toxic nature and convergent metabolic fate with PR toxin, Eremofortin A serves as a safe and scientifically sound surrogate for investigating the enzymatic detoxification pathways of eremophilane mycotoxins [2]. Researchers can use it to study the activities of key metabolizing enzymes (e.g., hydroxylases, reductases, deacetylases) without the biosafety risks associated with handling the acutely toxic PR toxin (LD50 = 5.8 mg/kg in mice).

PR Toxin Gene Cluster Dysfunction Biomarker

The specific accumulation of Eremofortin A in P. roqueforti strains with a non‑functional PR toxin gene cluster makes it a valuable biomarker [3]. Researchers studying fungal domestication, secondary metabolism regulation, or screening for non‑toxigenic strains can use Eremofortin A as a diagnostic chemical marker to identify and characterize populations that have lost the ability to produce the final PR toxin, providing insights into the genetic basis of food safety traits in cheese‑ripening molds.

Analytical Standard for Metabolomics & Pathway Studies

As a structurally distinct and well‑characterized intermediate in the PR toxin biosynthetic pathway [4], Eremofortin A is an indispensable authentic standard for LC‑MS and GC‑MS based metabolomics studies. Its unique mass spectrum and retention time allow for its definitive identification and quantification in complex fungal extracts, enabling accurate mapping of the PR toxin biosynthetic pathway and investigation of how environmental or genetic factors influence pathway flux.

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